molecular formula C17H18F2N4O B2677073 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097860-41-6

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2677073
CAS No.: 2097860-41-6
M. Wt: 332.355
InChI Key: WSLRPUSOUNDYGK-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a pyrimidine derivative under basic conditions.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Materials Science: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)pyridine: This compound shares the difluorophenyl group but lacks the pyrrolidine and acetamide functionalities.

    2,4-difluorophenol: Another related compound that contains the difluorophenyl group but differs in its overall structure and functional groups.

Uniqueness

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-13-5-4-12(15(19)10-13)9-16(24)22-11-14-3-1-8-23(14)17-20-6-2-7-21-17/h2,4-7,10,14H,1,3,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLRPUSOUNDYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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